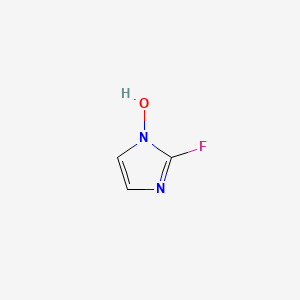
1H-Imidazole,2-fluoro-,3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole,2-fluoro-,3-oxide is a fluorinated derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Imidazole and its derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes (NHC) as catalysts, which facilitate the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of 1H-Imidazole,2-fluoro-,3-oxide often employs multi-component reactions under green chemistry conditions. These methods aim to optimize synthetic efficiency and minimize environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole,2-fluoro-,3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or TBHP are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogen exchange reactions often use reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazole,2-fluoro-,3-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole,2-fluoro-,3-oxide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Imidazole: The parent compound without the fluorine and oxide groups.
2-Fluoroimidazole: A fluorinated derivative without the oxide group.
3-Oxideimidazole: An oxidized derivative without the fluorine atom.
Uniqueness: 1H-Imidazole,2-fluoro-,3-oxide is unique due to the combined presence of both fluorine and oxide groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the oxide group increases its potential for hydrogen bonding and interaction with biological targets .
Properties
CAS No. |
921604-83-3 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
2-fluoro-1-hydroxyimidazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-5-1-2-6(3)7/h1-2,7H |
InChI Key |
SAHJASLLEWGQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















